ethyl 8,10-dichloro-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
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Overview
Description
Ethyl 8,10-dichloro-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8,10-dichloro-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzoxadiazocine core through cyclization reactions.
- Introduction of the thioxo group via thiolation reactions.
- Chlorination to introduce the dichloro substituents.
- Esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8,10-dichloro-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the dichloro groups to form the corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the chloro positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro positions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 8,10-dichloro-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 8,10-dichloro-3-(2-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other benzoxadiazocines, such as:
- Ethyl 8,10-dichloro-3-(2-hydroxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
- Ethyl 8,10-dichloro-3-(2-aminophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C21H20Cl2N2O4S |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
ethyl 4,6-dichloro-10-(2-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate |
InChI |
InChI=1S/C21H20Cl2N2O4S/c1-4-28-19(26)16-17-12-9-11(22)10-13(23)18(12)29-21(16,2)25(20(30)24-17)14-7-5-6-8-15(14)27-3/h5-10,16-17H,4H2,1-3H3,(H,24,30) |
InChI Key |
FAHQYBOWGXKYQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C3=C(C(=CC(=C3)Cl)Cl)OC1(N(C(=S)N2)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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